4-Piperazin-1-ylbutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

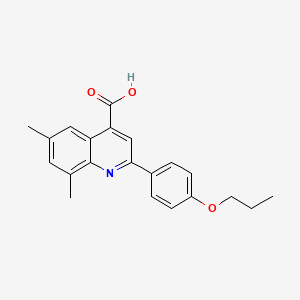

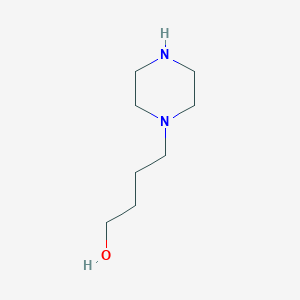

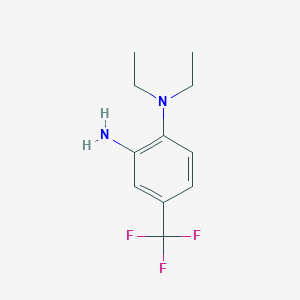

“4-Piperazin-1-ylbutan-1-ol” is a chemical compound with the molecular formula C8H20N2O . It is also known as 4-(piperazin-1-yl)butan-1-ol . The compound is part of the class of organic compounds known as piperazines .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods for the synthesis of these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Molecular Structure Analysis

The molecular structure of “4-Piperazin-1-ylbutan-1-ol” consists of a piperazine ring attached to a butanol chain . The compound has a molecular weight of 231.16 .

科学的研究の応用

Crystal Structure and Chemical Properties

The compound 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol crystallizes in a specific monoclinic space group, showcasing the significant role of the piperazine component in forming stable crystal structures. The molecule features an amide moiety that is almost planar, resulting from conjugation with the carbonyl group. Additionally, an intermolecular hydrogen interaction involving the hydroxyl group and another nitrogen of piperazine is observed, indicating the compound's potential for forming specific molecular interactions (Miyata et al., 2004).

Biological Activity and Potential Therapeutic Applications

Piperazine derivatives are known for their wide range of central pharmacological activities, often involving the activation of the monoamine pathway. These derivatives are researched for various therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects. The substance benzylpiperazine, a prototype of these derivatives, is known for its stimulant and euphoric effects, further underscoring the significance of piperazine compounds in medicinal chemistry (Brito et al., 2018).

Chemical Synthesis and Modification

Piperazine derivatives, owing to their versatile chemical structure, are central to the synthesis of a wide range of compounds. The piperazine moiety, a cyclic molecule containing two nitrogen atoms and four carbon atoms, is a sought-after component in the development of new drug candidates. It plays a crucial role in the modification of natural product derivatives, significantly impacting their biological activity. Over 100 molecules featuring a piperazine group have been reviewed, demonstrating a broad spectrum of bioactivities including antitumor, antibacterial, anti-inflammatory, antioxidant, and others (Zhang et al., 2021).

Molecular Interactions and Complex Formation

Nickel(II) complexes with a piperazinyl moiety have been synthesized, and studies on their DNA and protein binding capabilities, along with their catecholase-like properties, have been conducted. These studies provide insights into the compound's potential applications in biochemistry and molecular biology, especially considering the binding affinities of these complexes towards different bio-macromolecules (Das et al., 2015).

特性

IUPAC Name |

4-piperazin-1-ylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c11-8-2-1-5-10-6-3-9-4-7-10/h9,11H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZVLCNTVAXFMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406447 |

Source

|

| Record name | 4-piperazin-1-ylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperazin-1-ylbutan-1-ol | |

CAS RN |

5623-92-7 |

Source

|

| Record name | 4-piperazin-1-ylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)

![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)

![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)